molecular formula C12H20N2O3 B6163091 tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate CAS No. 2168418-55-9

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate

Cat. No.: B6163091
CAS No.: 2168418-55-9
M. Wt: 240.30 g/mol
InChI Key: RRFWAPYXANMBJP-UHFFFAOYSA-N
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Description

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate: is a chemical compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate can be compared with other spirocyclic compounds such as:

  • tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride

These compounds share similar structural features but differ in their functional groups and specific applications. The unique spirocyclic structure of this compound provides distinct chemical and biological properties .

Properties

CAS No.

2168418-55-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(7-oxo-6-azaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-12(5-8)6-9(15)13-7-12/h8H,4-7H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

RRFWAPYXANMBJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)NC2

Purity

95

Origin of Product

United States

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